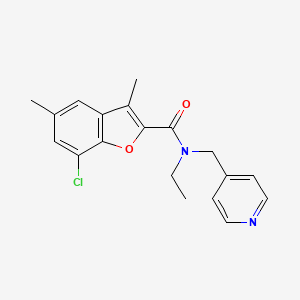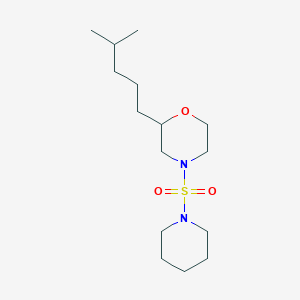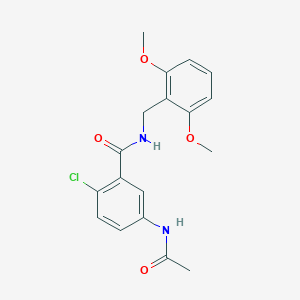
7-chloro-N-ethyl-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide
Übersicht
Beschreibung
7-chloro-N-ethyl-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide, also known as AG-1478, is a synthetic small molecule that has been widely used in scientific research. It belongs to the class of selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) and has been found to have potential therapeutic applications in various diseases, including cancer.
Wirkmechanismus
7-chloro-N-ethyl-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide acts as a reversible competitive inhibitor of the ATP-binding site of EGFR. It binds to the catalytic domain of EGFR and prevents the phosphorylation of tyrosine residues, which are crucial for downstream signaling pathways. This leads to the inhibition of cell proliferation, survival, and differentiation. 7-chloro-N-ethyl-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide has been found to be highly selective for EGFR and has minimal activity against other receptor tyrosine kinases.
Biochemical and Physiological Effects
7-chloro-N-ethyl-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been found to induce apoptosis and cell cycle arrest in cancer cells. 7-chloro-N-ethyl-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide has been shown to reduce the expression of various genes involved in cell proliferation, survival, and angiogenesis. It has also been found to inhibit the migration and invasion of cancer cells. In addition, 7-chloro-N-ethyl-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide has been found to have neuroprotective effects and to improve cognitive function in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
7-chloro-N-ethyl-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide has several advantages for lab experiments. It is a highly selective EGFR TKI and has minimal activity against other receptor tyrosine kinases. It has been extensively characterized and has a well-established mechanism of action. It is also commercially available and can be easily synthesized. However, 7-chloro-N-ethyl-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide has some limitations for lab experiments. It has poor solubility in aqueous solutions and requires the use of organic solvents for preparation. It also has a short half-life and requires frequent dosing in animal experiments.
Zukünftige Richtungen
7-chloro-N-ethyl-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide has several potential future directions for scientific research. It can be used to investigate the molecular mechanisms of drug resistance and to develop new therapeutic strategies. It can also be used to study the role of EGFR in various diseases, including cancer, cardiovascular diseases, and neurological disorders. In addition, 7-chloro-N-ethyl-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide can be modified to improve its pharmacokinetic properties and to increase its efficacy and selectivity. Finally, 7-chloro-N-ethyl-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide can be used as a lead compound for the development of new EGFR TKIs with improved properties.
Wissenschaftliche Forschungsanwendungen
7-chloro-N-ethyl-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide has been extensively used in scientific research as a selective EGFR TKI. It has been found to inhibit the autophosphorylation of EGFR and downstream signaling pathways, which are involved in cell proliferation, survival, and differentiation. 7-chloro-N-ethyl-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide has been used to study the role of EGFR in various diseases, including cancer, cardiovascular diseases, and neurological disorders. It has also been used to investigate the molecular mechanisms of drug resistance and to develop new therapeutic strategies.
Eigenschaften
IUPAC Name |
7-chloro-N-ethyl-3,5-dimethyl-N-(pyridin-4-ylmethyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-4-22(11-14-5-7-21-8-6-14)19(23)17-13(3)15-9-12(2)10-16(20)18(15)24-17/h5-10H,4,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQYMQLUKMHHRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=NC=C1)C(=O)C2=C(C3=C(O2)C(=CC(=C3)C)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-{[4-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)-1,3-propanediol trifluoroacetate (salt)](/img/structure/B3810529.png)
![3-ethyl-5-{[2-(ethylthio)-1,3-thiazol-4-yl]acetyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3810532.png)
![5-(2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]-1,2,4-triazin-3-amine](/img/structure/B3810538.png)
![4-(2-amino-2-oxoethoxy)-N-methyl-N-[(1R)-1-(1-naphthyl)ethyl]benzamide](/img/structure/B3810552.png)
![3-phenyl-N-({1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methyl)propanamide](/img/structure/B3810553.png)
![5-[(2-hydroxyphenyl)acetyl]-N-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B3810564.png)
![2-(2-furyl)-2-oxo-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]acetamide](/img/structure/B3810569.png)
![7-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)carbonyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide](/img/structure/B3810580.png)
![2-{[4-(4-benzyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}phenol](/img/structure/B3810589.png)
![3-fluoro-N-{1-[1-(8-quinolinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B3810592.png)

![2-{[(1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)oxy]methyl}pyridine](/img/structure/B3810614.png)

![1-(1-cyclopentyl-4-piperidinyl)-N-[3-(1H-pyrazol-1-yl)benzyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B3810621.png)